molecular formula C6H13NO2 B13337945 Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol

Cat. No.: B13337945
M. Wt: 131.17 g/mol
InChI Key: ZRERAZQFEFFXSJ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is a chemical compound characterized by its pyrrolidine ring structure with two hydroxymethyl groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol typically involves the use of 1,3-dipolar cycloaddition reactions. One method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction yields the desired compound with a moderate overall yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-((3R,4R)-pyrrolidine-3,4-diyl)dimethanol is unique due to its specific arrangement of hydroxymethyl groups on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6-/m1/s1

InChI Key

ZRERAZQFEFFXSJ-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)CO)CO

Canonical SMILES

C1C(C(CN1)CO)CO

Origin of Product

United States

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